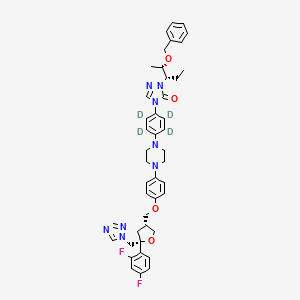![molecular formula C21H39NO4 B587161 O-[(5Z)-tetradecenoyl]-L-carnitine CAS No. 1186416-86-3](/img/structure/B587161.png)
O-[(5Z)-tetradecenoyl]-L-carnitine
Overview
Description
“O-[(5Z)-tetradecenoyl]-L-carnitine” is an O-tetradecenoyl-L-carnitine in which the acyl group is specified as (5Z)-tetradecenoyl . It has a molecular formula of C21H39NO4, an average mass of 369.539 Da, and a monoisotopic mass of 369.28791 Da . It is a human metabolite and an intermediate or product resulting from metabolism .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 .Scientific Research Applications
1. Embryonic Development and Gene Expression
L-carnitine, an antioxidant and β-oxidation stimulator, is used in metabolic enhancement of oocytes and embryos. A study by Saraiva et al. (2018) explored its effects on ovine embryos, finding that while short-term supplementation did not improve survival rates, it could impact molecular quality. This suggests a need for further research into optimal concentrations and strategies for embryonic development enhancement (Saraiva et al., 2018).
2. Analytical Determination in Various Samples
Dąbrowska and Starek (2014) reviewed analytical methods for determining carnitine in biological materials, foods, and dietary supplements. Their work highlights the importance of sensitive analysis for understanding carnitine metabolism and synthesis, emphasizing its role in energy production processes and therapy for various deficiencies and diseases (Dąbrowska & Starek, 2014).
3. Effects on In Vitro Development of Cloned Pig Embryos
You et al. (2012) investigated the influence of L-carnitine on the development of cloned pig embryos. Their findings indicate that L-carnitine treatment during oocyte maturation significantly improves the developmental competence of these embryos, likely by enhancing intracellular glutathione synthesis and influencing gene expression (You, Lee, Hyun, & Lee, 2012).
4. Serum Levels in Alzheimer’s Disease
Cristofano et al. (2016) explored serum levels of acyl-carnitines, including tetradecenoyl-L-carnitine, in Alzheimer's patients. They observed a progressive decrease in these levels along the continuum from healthy subjects to Alzheimer's patients, suggesting that serum acyl-carnitine levels could aid in early disease detection (Cristofano et al., 2016).
Mechanism of Action
Target of Action
5-cis-Tetradecenoyl Carnitine, also known as (3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate or O-[(5Z)-tetradecenoyl]-L-carnitine, is an acylcarnitine . Acylcarnitines are esters of carnitine and fatty acids, and they play a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
As an acylcarnitine, it is likely involved in the transport of fatty acids across the mitochondrial membrane, a critical step in the β-oxidation pathway .
Biochemical Pathways
5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is involved in the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids to produce energy. The acylcarnitines transport the fatty acids into the mitochondria, where they are broken down into acetyl-CoA units. These units then enter the citric acid cycle to produce ATP .
Pharmacokinetics
As an acylcarnitine, it is likely to be absorbed in the gut and distributed throughout the body, particularly to tissues with high energy demands such as the heart and skeletal muscles .
Result of Action
The primary result of the action of 5-cis-Tetradecenoyl Carnitine is the production of energy through the β-oxidation of fatty acids . This process is essential for maintaining energy homeostasis, particularly during periods of fasting or intense exercise .
Action Environment
The action of 5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is influenced by various environmental factors. For instance, the availability of fatty acids can affect the level of acylcarnitines in the body . Additionally, certain pathological conditions, such as metabolic disorders, can disrupt the normal function of acylcarnitines .
properties
IUPAC Name |
(3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBVXBBLABOCB-SYGIOELKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858440 | |
| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186416-86-3 | |
| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




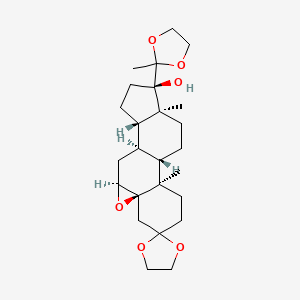
![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
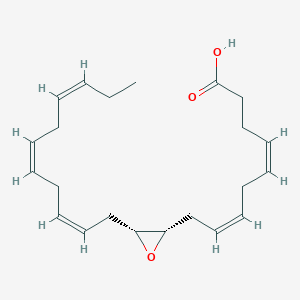

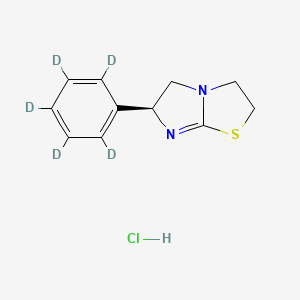
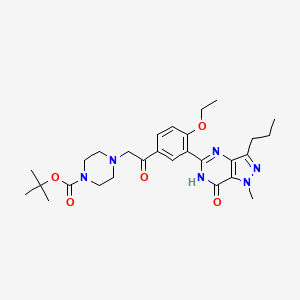



![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

